Brequinar Brequinar Brequinar is a quinolinemonocarboxylic acid that is quinoline substituted by 2'-fluoro[1,1'-biphenyl]-4-yl, methyl, carboxy and fluoro groups at positions 2, 3, 4, and 6, respectively. It is an inhibitor of dihydroorotate dehydrogenase, an enzyme that is required for de novo pyrimidine biosynthesis. The compound exhibits antineoplastic and antiviral properties. It has a role as an EC 1.3.5.2 [dihydroorotate dehydrogenase (quinone)] inhibitor, an immunosuppressive agent, an antineoplastic agent, an antiviral agent, a pyrimidine synthesis inhibitor, an anticoronaviral agent and an antimetabolite. It is a member of biphenyls, a member of monofluorobenzenes, a quinolinemonocarboxylic acid and a monocarboxylic acid. It is a conjugate acid of a brequinar(1-).
Brequinar is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
Brand Name: Vulcanchem
CAS No.: 96187-53-0
VCID: VC0548857
InChI: InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)
SMILES: CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Molecular Formula: C23H15F2NO2
Molecular Weight: 375.4 g/mol

Brequinar

CAS No.: 96187-53-0

VCID: VC0548857

Molecular Formula: C23H15F2NO2

Molecular Weight: 375.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Brequinar - 96187-53-0

Description

Brequinar, also known as DuP-785, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme plays a crucial role in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, brequinar effectively blocks the de novo synthesis of pyrimidine-based nucleotides, thereby inhibiting cell growth .

Pharmacological Applications

Brequinar has been investigated for several pharmacological applications:

  • Anticancer Agent: Brequinar has been studied as a potential anticancer drug due to its ability to inhibit cell growth by blocking pyrimidine synthesis. It may enhance the antitumor effects of other anticancer agents like 5-fluorouracil (5-FU) .

  • Immunosuppressant: Initially explored as an immunosuppressant for preventing organ transplant rejection, brequinar's use was limited due to its narrow therapeutic index and severe side effects .

  • Antiviral and Antiparasitic Agent: Brequinar has shown potential as an antiviral agent, including activity against vaccinia virus, and has been researched as an antiparasitic drug .

Research and Development

Brequinar was first developed by DuPont Pharmaceuticals in the 1980s. In 2001, Bristol-Myers Squibb acquired DuPont, and later, in 2017, Clear Creek Bio obtained the rights to brequinar. Currently, Clear Creek Bio is exploring brequinar as a potential treatment for COVID-19 .

Clinical Trials and Status

Brequinar sodium has reached a maximum clinical trial phase of II and has one investigational indication . Despite its promising pharmacological properties, brequinar's clinical development has been hindered by its narrow therapeutic dose range and associated side effects .

Comparison with Other DHODH Inhibitors

Brequinar is compared with other DHODH inhibitors like leflunomide, which is clinically used for immunosuppression. Leflunomide is more established in clinical practice, whereas brequinar remains experimental .

Table 2: Pharmacological Applications of Brequinar

ApplicationDescription
AnticancerInhibits cell growth by blocking pyrimidine synthesis, potentially enhancing effects of 5-FU.
ImmunosuppressantInitially explored for preventing organ transplant rejection, but limited by side effects.
Antiviral/AntiparasiticShows potential against viruses like vaccinia and as an antiparasitic agent.
CAS No. 96187-53-0
Product Name Brequinar
Molecular Formula C23H15F2NO2
Molecular Weight 375.4 g/mol
IUPAC Name 6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)
Standard InChIKey PHEZJEYUWHETKO-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Canonical SMILES CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 96201-88-6 (hydrochloride salt)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid
brequinar
brequinar potassium
brequinar sodium
DuP 785
DuP-785
NSC 368390
NSC-368390
Reference 1: Burris HA 3rd, Raymond E, Awada A, Kuhn JG, O'Rourke TJ, Brentzel J, Lynch W, King SY, Brown TD, Von Hoff DD. Pharmacokinetic and phase I studies of brequinar (DUP 785; NSC 368390) in combination with cisplatin in patients with advanced malignancies. Invest New Drugs. 1998;16(1):19-27. PubMed PMID: 9740540. 2: Joshi AS, King SY, Zajac BA, Makowka L, Sher LS, Kahan BD, Menkis AH, Stiller CR, Schaefle B, Kornhauser DM. Phase I safety and pharmacokinetic studies of brequinar sodium after single ascending oral doses in stable renal, hepatic, and cardiac allograft recipients. J Clin Pharmacol. 1997 Dec;37(12):1121-8. PubMed PMID: 9506007. 3: Cleaveland ES, Zaharevitz DW, Kelley JA, Paull K, Cooney DA, Ford H Jr. Identification of a novel inhibitor (NSC 665564) of dihydroorotate dehydrogenase with a potency equivalent to brequinar. Biochem Biophys Res Commun. 1996 Jun 25;223(3):654-9. PubMed PMID: 8687451. 4: Buzaid AC, Pizzorno G, Marsh JC, Ravikumar TS, Murren JR, Todd M, Strair RK, Poo WJ, Hait WN. Biochemical modulation of 5-fluorouracil with brequinar: results of a phase I study. Cancer Chemother Pharmacol. 1995;36(5):373-8. PubMed PMID: 7634378. 5: King SY, Agra AM, Shen HS, Chi CL, Adams DB, Currie VE, Bertino JR, Pieniaszek HJ Jr, Quon CY. Protein binding of brequinar in the plasma of healthy donors and cancer patients and analysis of the relationship between protein binding and pharmacokinetics in cancer patients. Cancer Chemother Pharmacol. 1994;35(2):101-8. PubMed PMID: 7987984. 6: Cody R, Stewart D, DeForni M, Moore M, Dallaire B, Azarnia N, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced breast cancer. Am J Clin Oncol. 1993 Dec;16(6):526-8. PubMed PMID: 8256771. 7: Moore M, Maroun J, Robert F, Natale R, Neidhart J, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced gastrointestinal cancer. Invest New Drugs. 1993 Feb;11(1):61-5. PubMed PMID: 8349438. 8: de Forni M, Chabot GG, Armand JP, Fontana X, Recondo G, Domenge C, Carde P, Barbu M, Gouyette A. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients. Eur J Cancer. 1993;29A(7):983-8. PubMed PMID: 8499153. 9: Maroun J, Ruckdeschel J, Natale R, Morgan R, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced lung cancer. Cancer Chemother Pharmacol. 1993;32(1):64-6. PubMed PMID: 8384937. 10: Natale R, Wheeler R, Moore M, Dallaire B, Lynch W, Carlson R, Grillo-Lopez A, Gyves J. Multicenter phase II trial of brequinar sodium in patients with advanced melanoma. Ann Oncol. 1992 Sep;3(8):659-60. PubMed PMID: 1450049.
PubChem Compound 57030
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :